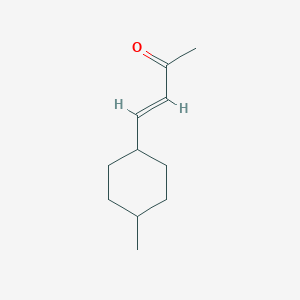
4-(4-Methylcyclohexyl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylcyclohexyl)but-3-en-2-one is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol It is characterized by a cyclohexyl ring substituted with a methyl group and a butenone side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexyl)but-3-en-2-one typically involves the reaction of 4-methylcyclohexanone with an appropriate alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the butenone side chain . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
4-(4-Methylcyclohexyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone side chain to an alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexyl derivatives.
科学研究应用
4-(4-Methylcyclohexyl)but-3-en-2-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
作用机制
The mechanism of action of 4-(4-Methylcyclohexyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
相似化合物的比较
Similar Compounds
4-(4-Hydroxyphenyl)but-3-en-2-one: Similar structure but with a hydroxy group instead of a methyl group.
4-(4-Methylphenyl)but-3-en-2-one: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Uniqueness
4-(4-Methylcyclohexyl)but-3-en-2-one is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to similar compounds with phenyl or hydroxy groups.
属性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC 名称 |
(E)-4-(4-methylcyclohexyl)but-3-en-2-one |
InChI |
InChI=1S/C11H18O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h5,8-9,11H,3-4,6-7H2,1-2H3/b8-5+ |
InChI 键 |
PPRBBLPVMVJBQO-VMPITWQZSA-N |
手性 SMILES |
CC1CCC(CC1)/C=C/C(=O)C |
规范 SMILES |
CC1CCC(CC1)C=CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


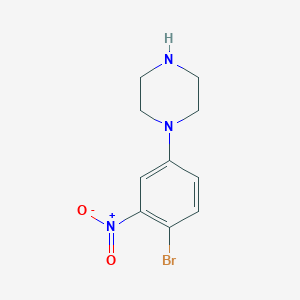
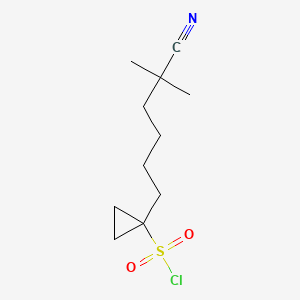
amine](/img/structure/B15310535.png)
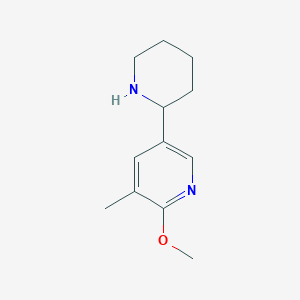
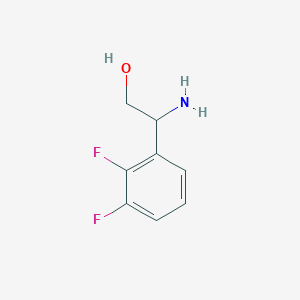

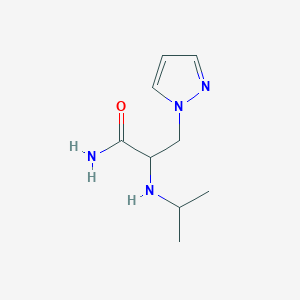
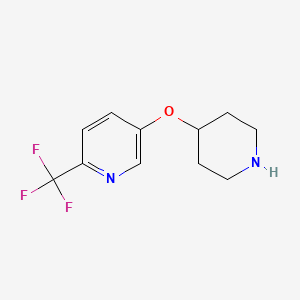

![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)

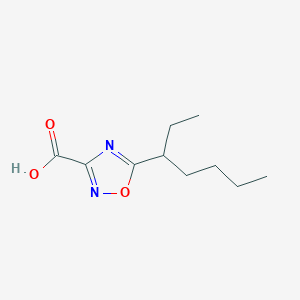
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
